Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester
Brand Name: Vulcanchem
CAS No.: 129430-94-0
VCID: VC18515596
InChI: InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1
SMILES:
Molecular Formula: C25H25NO3
Molecular Weight: 387.5 g/mol

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester

CAS No.: 129430-94-0

Cat. No.: VC18515596

Molecular Formula: C25H25NO3

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester - 129430-94-0

Specification

CAS No. 129430-94-0
Molecular Formula C25H25NO3
Molecular Weight 387.5 g/mol
IUPAC Name methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate
Standard InChI InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1
Standard InChI Key HZCWALJOVVPETG-PKTZIBPZSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Canonical SMILES COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring with a trans-configuration at the 4-position hydroxyl group, an N-trityl protecting group, and a methyl ester at the carboxyl terminus. The trityl group introduces significant steric bulk, which stabilizes the molecule against nucleophilic attack during peptide synthesis . The molecular formula is C25H25NO3, with a molecular weight of 387.5 g/mol .

Physical Properties

PropertyValue
Melting Point156–160°C (hydrochloride form)
Boiling PointNot reported (decomposes)
Density~1.2 g/cm³ (estimated)
SolubilitySoluble in DCM, DMF, THF; insoluble in water

The compound’s hydrophobicity, conferred by the trityl group, enhances its compatibility with organic solvents, while the methyl ester improves stability during storage .

Synthesis and Production

Starting Materials

Synthesis typically begins with trans-4-hydroxy-L-proline, which is commercially available. Key reagents include trityl chloride for N-protection and methylating agents (e.g., methyl iodide) for esterification .

Reaction Pathway

  • N-Tritylation: Trans-4-hydroxy-L-proline reacts with trityl chloride under basic conditions (e.g., triethylamine) to form the N-trityl derivative.

  • Methyl Esterification: The carboxyl group is esterified using methanol and catalytic acid (e.g., HCl or H2SO4) .

Critical parameters include controlled temperature (0–25°C) and anhydrous conditions to prevent hydrolysis . Optimized procedures yield purity >98%, as confirmed by HPLC .

Applications in Peptide Synthesis

Role as a Building Block

The trityl group acts as a temporary protecting group for the proline amine, preventing undesired side reactions during solid-phase peptide synthesis (SPPS). Its bulkiness facilitates selective deprotection under mild acidic conditions (e.g., 2% TFA) .

Conformational Control

Incorporating this derivative into peptides induces exo ring puckering in proline, favoring trans-amide bonds. This property is exploited to stabilize secondary structures in bioactive peptides . For example:

  • In model peptide Ac-TYProxN-NH2, substitution with trityl-protected proline increased the trans/cis amide bond ratio (Ktrans/cis = 5.8) compared to unmodified proline (Ktrans/cis = 2.7) .

Medicinal Chemistry Applications

Intermediate for Bioactive Molecules

The compound is a precursor in synthesizing:

  • Kinase inhibitors: The trityl group enhances membrane permeability in ATP-competitive inhibitors.

  • Antimicrobial peptides: Modified prolines resist proteolytic degradation, improving pharmacokinetics .

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester releases active carboxylic acid derivatives in vivo, enabling prodrug strategies for targeted delivery .

Analytical Characterization

Spectroscopic Methods

  • NMR: Key signals include δ 7.2–7.4 ppm (trityl aromatic protons) and δ 3.6 ppm (methyl ester) .

  • HPLC: Retention time correlates with hydrophobicity (C18 column, acetonitrile/water gradient) .

Future Research Directions

Green Chemistry Approaches

Exploring solvent-free tritylation and enzymatic esterification to reduce environmental impact .

Advanced Drug Delivery

Functionalizing the trityl group for targeted cancer therapies (e.g., antibody-drug conjugates) .

Computational Modeling

Machine learning models predicting steric effects of trityl-modified prolines on peptide folding .

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